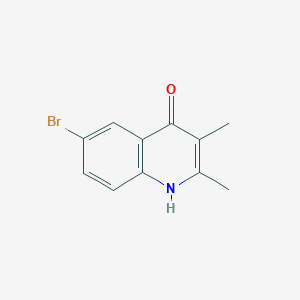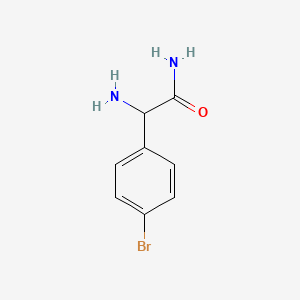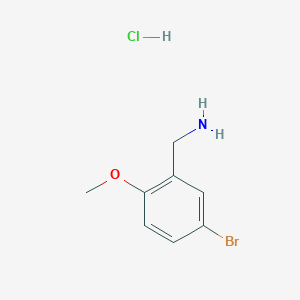
(5-Bromo-2-methoxyphenyl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is “(5-bromo-2-methoxyphenyl)methanamine hydrochloride”. The InChI code for this compound is1S/C8H10BrNO.ClH/c1-11-8-3-2-7 (9)4-6 (8)5-10;/h2-4H,5,10H2,1H3;1H . Physical And Chemical Properties Analysis
“(5-Bromo-2-methoxyphenyl)methanamine hydrochloride” is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Metabolism and Toxicology Studies
(5-Bromo-2-methoxyphenyl)methanamine hydrochloride, a compound structurally related to 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been the subject of various studies focusing on metabolism and potential toxic effects. Research on compounds like 2C-B, which shares a similar bromophenol structure, provides insights into the metabolic pathways and toxicity profiles of related substances. For instance, the in vivo metabolism of 2C-B in rats was studied, identifying various metabolites formed through deamination and demethylation pathways, which could be relevant for understanding the metabolism of (5-Bromo-2-methoxyphenyl)methanamine hydrochloride (Carmo et al., 2005). Another study investigated the metabolic pathways of 2C-B in rats, noting the formation of specific metabolites and suggesting at least two metabolic pathways operative in rats, which might be similar for (5-Bromo-2-methoxyphenyl)methanamine hydrochloride (Kanamori et al., 2002).
Antimicrobial and Anticancer Research
Compounds with bromophenol structures, similar to (5-Bromo-2-methoxyphenyl)methanamine hydrochloride, have been studied for their antimicrobial and anticancer properties. For example, certain bromophenol derivatives from the red alga Rhodomela confervoides demonstrated moderate to strong antibacterial activities, which might indicate potential antimicrobial applications for related bromophenol compounds (Xu et al., 2003). Additionally, rare earth metal complexes with a structure involving bromophenol showed potential in antimicrobial and anticancer studies, suggesting possible applications in these areas for (5-Bromo-2-methoxyphenyl)methanamine hydrochloride (Preethi et al., 2021).
Pharmaceutical Research
The structural features of (5-Bromo-2-methoxyphenyl)methanamine hydrochloride may also lend it to pharmaceutical applications. Analogous compounds have been studied for their pharmacological profiles, such as R-96544, a 5-HT2A receptor antagonist, which could imply potential uses in neuropsychiatric or cardiovascular conditions (Ogawa et al., 2002).
properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGSFYPBPQKVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride](/img/structure/B1520308.png)

![1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1520311.png)

![[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride](/img/structure/B1520317.png)
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride](/img/structure/B1520319.png)
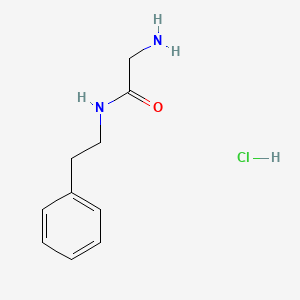
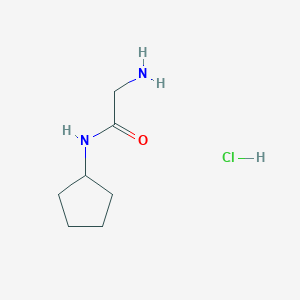
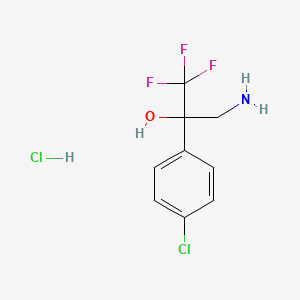
amine](/img/structure/B1520324.png)
